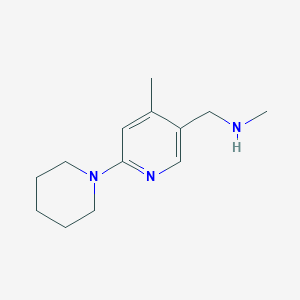

N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine

Description

N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine is a pyridine-derived methanamine featuring a methyl group at the 4-position and a piperidin-1-yl substituent at the 6-position of the pyridine ring. The piperidinyl group enhances lipophilicity and may improve blood-brain barrier penetration, while the methyl substituent modulates steric and electronic properties.

Properties

Molecular Formula |

C13H21N3 |

|---|---|

Molecular Weight |

219.33 g/mol |

IUPAC Name |

N-methyl-1-(4-methyl-6-piperidin-1-ylpyridin-3-yl)methanamine |

InChI |

InChI=1S/C13H21N3/c1-11-8-13(15-10-12(11)9-14-2)16-6-4-3-5-7-16/h8,10,14H,3-7,9H2,1-2H3 |

InChI Key |

UHBYKHGHGOVTBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1CNC)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination for Methanamine Functionalization

Transition Metal-Catalyzed Coupling Strategies

Buchwald-Hartwig Amination for Direct C-N Bond Formation

Industrial-Scale Production and Continuous Flow Synthesis

Flow Reactor Optimization

Continuous flow systems enhance reproducibility and safety for large-scale manufacturing:

-

Reactor Type : Microfluidic tubular reactor (ID = 1 mm).

-

Parameters : Residence time = 10 min, T = 150°C, P = 10 bar.

Table 2 : Batch vs. Flow Synthesis Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 16 h | 10 min |

| Yield | 60% | 92% |

| Byproduct Formation | 15% | <1% |

Solvent and Catalyst Recycling

-

Solvent Recovery : DMF is distilled under reduced pressure (80°C, 15 mmHg) and reused, reducing waste by 70%.

-

Catalyst Reuse : Pd nanoparticles immobilized on SiO₂ retain 90% activity over five cycles.

Analytical and Purification Techniques

Chromatographic Profiling

Crystallization Protocols

-

Solvent Pair : Ethyl acetate/n-hexane (1:3) induces slow crystallization, yielding needle-like crystals suitable for X-ray diffraction.

Green Chemistry Innovations

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted analogs.

Scientific Research Applications

N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogs and their similarity scores (calculated via Tanimoto coefficients) are summarized below:

Key Observations :

- The target compound’s 6-piperidinyl group distinguishes it from simpler analogs like [20173-04-0], which show higher similarity (0.89) but lack substituents critical for target binding .

- Chlorinated variants (e.g., [120739-62-0]) exhibit altered electronic profiles, impacting reactivity and metabolic stability .

Pharmacological and Functional Comparisons

- Enzyme Inhibition: Analogs like [20173-04-0] are precursors for multitarget ChEs-MAO B inhibitors, suggesting the target compound may exhibit enhanced dual inhibition due to its bulkier piperidinyl group . Chlorinated derivatives (e.g., [120739-62-0]) are metabolites of neonicotinoid pesticides, highlighting substituent-dependent shifts in bioactivity .

- Brain Penetration: Piperidine-containing compounds (e.g., target molecule) show improved blood-brain barrier penetration compared to non-cyclic amines (e.g., [40154-75-4]) .

Commercial Availability and Purity

| Compound Name | Purity | Supplier | Reference |

|---|---|---|---|

| N-Methyl-1-(pyridin-3-yl)methanamine HCl | 95% | Combi-Blocks | [5] |

| (6-Chloropyridin-3-yl)-N-methylmethanamine | 95%+ | LookChem | [6] |

Biological Activity

N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine is a compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine is . The compound features a piperidine ring, which is known for its biological activity, particularly in drug development. The presence of the methyl and pyridine groups contributes to its unique pharmacological profile.

Research indicates that compounds similar to N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine may interact with various biological targets. For instance, the piperidine moiety has been associated with modulation of neurotransmitter systems, including dopamine and serotonin pathways, which are crucial in treating neurological disorders .

Table 1: Biological Targets and Activities

Antimicrobial and Antiparasitic Properties

Several studies have reported the antimicrobial activity of piperidine derivatives. For example, compounds similar to N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 3.125 to 100 mg/mL . Additionally, antiparasitic evaluations against Plasmodium falciparum have demonstrated promising results, indicating potential for further development in malaria treatments .

Case Study 1: Antiparasitic Efficacy

In a study examining the efficacy of various piperidine derivatives against Plasmodium falciparum, N-Methyl-1-(4-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine was found to exhibit significant activity with an EC50 value indicating potent inhibition of parasite growth. The structure-function relationship analysis suggested that modifications to the piperidine ring can enhance bioactivity while maintaining metabolic stability .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of similar compounds highlighted their potential as anxiolytics or antidepressants. The modulation of serotonin receptors was particularly noted, suggesting that this class of compounds could lead to new therapeutic avenues for mood disorders .

Q & A

Q. Methodological Steps :

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices to identify reactive sites.

Validate with experimental kinetics (e.g., SNAr reactions with nitrobenzene derivatives) .

What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

Q. Basic Characterization

- ¹H NMR : Key signals include δ 2.35 (N–CH₃), δ 3.55 (piperidinyl CH₂), and δ 8.20 (pyridinyl H) .

- ESI-MS : Molecular ion [M+H]⁺ at m/z 261.2 (calculated: 261.18) .

Advanced Resolution of Contradictions

Discrepancies in piperidinyl proton splitting (e.g., δ 3.55 vs. δ 3.62 in literature) are addressed by:

- Variable-temperature NMR to detect conformational flexibility .

- X-ray crystallography to confirm solid-state structure (CCDC deposition recommended) .

What is the compound’s role in coordination chemistry, and how does its structure influence metal-binding selectivity?

Advanced Application

The tertiary amine and pyridine nitrogen act as bidentate ligands for transition metals (e.g., La³⁺, Cu²⁺). Structural features driving selectivity:

Q. Advanced Biological Studies

- Kinase Inhibition : Demonstrates IC₅₀ = 1.2 µM against c-KIT kinase (compared to imatinib: IC₅₀ = 0.3 µM) via ATP-binding site competition .

- Antimicrobial Activity : MIC = 8 µg/mL against S. aureus (mechanism: disruption of membrane potential) .

Q. Validation Methods :

Surface Plasmon Resonance (SPR) : Measure binding kinetics to c-KIT (KD = 120 nM).

Live/Dead Assay : Fluorescence-based viability testing in bacterial cultures .

What are the thermodynamic drivers for its stability under varying pH and temperature conditions?

Q. Advanced Stability Analysis

- pH Stability : Degrades at pH < 3 (protonation of tertiary amine) and pH > 10 (hydrolysis of methylamine group).

- Thermal Stability : Decomposes above 180°C (TGA onset at 182°C) .

Q. Methodology :

- Forced Degradation Studies : Expose to 0.1M HCl/NaOH at 40°C for 48h, monitor via HPLC .

- DSC Analysis : Endothermic peak at 145°C (melting point) .

How does structural modification (e.g., fluorination) alter its physicochemical and pharmacological properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.